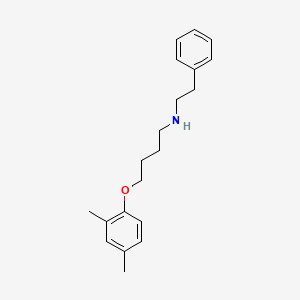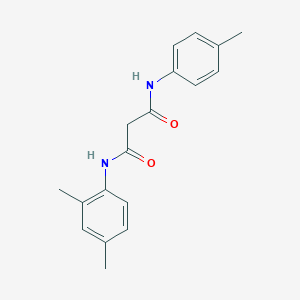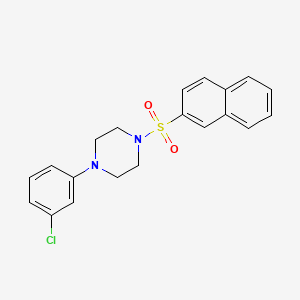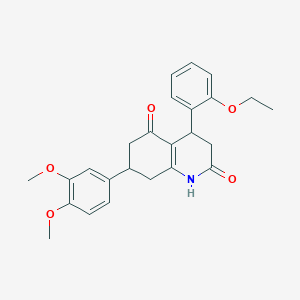
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)-1-butanamine
Übersicht
Beschreibung
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)-1-butanamine is a chemical compound that belongs to the family of phenylethylamines. It is also known as 2,4-DMA, and it is a psychoactive drug that has been used in scientific research. This compound is structurally similar to other phenylethylamines such as amphetamine and methamphetamine, but it has distinct pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)-1-butanamine is not fully understood. However, it is believed to work by increasing the levels of serotonin and dopamine in the brain. This compound is a substrate for the serotonin transporter, which means that it can be transported into the presynaptic neuron and cause the release of serotonin. It also inhibits the reuptake of serotonin and dopamine, which leads to an increase in their levels in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other phenylethylamines. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria, increased energy, and improved mood. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)-1-butanamine in lab experiments include its high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. It also has a moderate affinity for the dopamine transporter, which suggests that it may have some potential as a treatment for ADHD. However, the limitations of using this compound in lab experiments include its potential for abuse and its potential to cause cardiovascular side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)-1-butanamine. One potential direction is the development of new drugs that are based on the structure of this compound. Another potential direction is the study of the long-term effects of this compound on the brain and body. Additionally, more research is needed to determine the potential therapeutic uses of this compound and its safety profile.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)-1-butanamine has been used in scientific research to study its effects on the central nervous system. This compound has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. It has also been shown to have a moderate affinity for the dopamine transporter, which suggests that it may have some potential as a treatment for attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-17-10-11-20(18(2)16-17)22-15-7-6-13-21-14-12-19-8-4-3-5-9-19/h3-5,8-11,16,21H,6-7,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPODBOWBSFYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4684577.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide](/img/structure/B4684580.png)
![1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4684588.png)


![N-[3-(2-ethoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4684602.png)

![allyl 2-[(2-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B4684614.png)

![2-{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684629.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684644.png)
![1-ethyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4684647.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide](/img/structure/B4684662.png)